3-Bromo-2-chloro-4-(difluoromethyl)pyridine 3-Bromo-2-chloro-4-(difluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1804706-81-7
VCID: VC4597354
InChI: InChI=1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H
SMILES: C1=CN=C(C(=C1C(F)F)Br)Cl
Molecular Formula: C6H3BrClF2N
Molecular Weight: 242.45

3-Bromo-2-chloro-4-(difluoromethyl)pyridine

CAS No.: 1804706-81-7

Cat. No.: VC4597354

Molecular Formula: C6H3BrClF2N

Molecular Weight: 242.45

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-4-(difluoromethyl)pyridine - 1804706-81-7

Specification

CAS No. 1804706-81-7
Molecular Formula C6H3BrClF2N
Molecular Weight 242.45
IUPAC Name 3-bromo-2-chloro-4-(difluoromethyl)pyridine
Standard InChI InChI=1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H
Standard InChI Key HWADOXCXSXVDIG-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1C(F)F)Br)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 3-bromo-2-chloro-4-(difluoromethyl)pyridine is C₆H₃BrClF₂N, with a molecular weight of 242.45 g/mol . Its SMILES representation is FC(C1=C(Br)C(Cl)=NC=C1)F, reflecting the difluoromethyl group's adjacency to the bromine and chlorine substituents .

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Boiling Point260.9 ± 35.0 °C (Predicted)
Density1.747 ± 0.06 g/cm³ (Predicted)
pKa-1.33 ± 0.10 (Predicted)
LogP (Partition Coefficient)3.4351

The low pKa value indicates weak acidity, while the moderate LogP suggests balanced lipophilicity, making it suitable for drug design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves halogenation and fluorination steps. A common approach, derived from analogous compounds, involves:

  • Bromination and Chlorination: Starting from a pyridine precursor, bromine and chlorine are introduced via electrophilic substitution .

  • Difluoromethylation: The difluoromethyl group is incorporated using reagents like diethylaminosulfur trifluoride (DAST) or via radical fluorination .

For example, 5-bromo-2-chloro-3-(difluoromethyl)pyridine is synthesized by treating 5-bromo-2-chloro-pyridine-3-carbaldehyde with DAST in dichloromethane . Similar methodologies likely apply to the target compound, with adjustments for regioselectivity .

Industrial-Scale Production

Optimized routes emphasize scalability and safety. Continuous flow reactors and automated systems are employed to enhance yield (reported up to 87% for related compounds) while minimizing hazardous intermediate handling .

Applications in Drug Discovery

Role as a Building Block

The compound’s halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex molecules. Its difluoromethyl group enhances metabolic stability and binding affinity in drug candidates .

Case Studies

  • Kinase Inhibitors: Derivatives of this compound are intermediates in mTOR and PI3K inhibitors, such as PQR620 and PQR530, which are under investigation for cancer therapy .

  • Antifungal Agents: Pyridine derivatives with difluoromethyl groups exhibit activity against Candida albicans by disrupting ergosterol biosynthesis.

Future Perspectives

Research is focusing on:

  • Green Chemistry: Developing solvent-free fluorination methods to reduce environmental impact .

  • Targeted Drug Delivery: Functionalizing the pyridine core for site-specific activity in neurology and oncology .

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